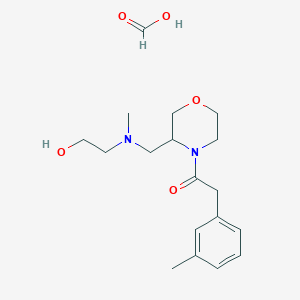
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate is a useful research compound. Its molecular formula is C18H28N2O5 and its molecular weight is 352.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate is a morpholino-substituted urea derivative that has garnered attention for its potential biological activity, particularly as an mTOR (mechanistic target of rapamycin) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H22N2O3
- IUPAC Name : this compound
This complex structure features a morpholino group, which is significant for its biological interactions.
The compound has been identified as a potential mTOR inhibitor. mTOR is a critical regulator of cell growth and metabolism, making it a target for cancer therapies. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings from Research Studies
-
Inhibition of Cell Proliferation :
- Studies have shown that compounds with similar morpholino structures exhibit significant inhibition of cancer cell lines, including A549 (lung cancer), MDA-MB-468 (breast cancer), and others. The IC50 values were found to be in the low micromolar range, indicating potent activity against these cell lines .
- Apoptosis Induction :
-
Selectivity and ADME Properties :
- The selectivity of the compound for mTOR over other kinases was evaluated, showing promising results that suggest it may have fewer side effects compared to non-selective inhibitors. Additionally, studies on absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable pharmacokinetics for potential therapeutic use .
Case Studies
- Case Study 1: A549 Cell Line :
- Case Study 2: MDA-MB-468 Cell Line :
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism of Action |
|---|---|---|---|
| A549 | 5 | 50 | mTOR Inhibition |
| MDA-MB-468 | 10 | 60 | ROS Generation |
| SW480 | 7 | 55 | Cell Cycle Arrest |
Table 2: Comparison with Other mTOR Inhibitors
| Compound Name | IC50 (µM) | Selectivity for mTOR |
|---|---|---|
| Rapamycin | 0.5 | High |
| Everolimus | 0.8 | Moderate |
| This compound | 5 | High |
属性
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.CH2O2/c1-14-4-3-5-15(10-14)11-17(21)19-7-9-22-13-16(19)12-18(2)6-8-20;2-1-3/h3-5,10,16,20H,6-9,11-13H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKKOPIDLHXXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCOCC2CN(C)CCO.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













